4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol
Description
4-(1-Butyl-7-chloro-1H-indazol-3-yl)phenol is a heterocyclic compound featuring an indazole core substituted with a butyl group at position 1, a chlorine atom at position 7, and a phenol moiety linked via a phenyl group at position 2. The phenol group contributes hydrogen-bonding capacity, critical for interactions with biological targets .
Properties
CAS No. |
680613-52-9 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(1-butyl-7-chloroindazol-3-yl)phenol |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-11-20-17-14(5-4-6-15(17)18)16(19-20)12-7-9-13(21)10-8-12/h4-10,21H,2-3,11H2,1H3 |
InChI Key |
NPAAZPFDWTWFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2Cl)C(=N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
In an industrial setting, the production of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the indazole ring or the phenol group.
Substitution: The chlorine atom on the indazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indazole ring or phenol group.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-(1-Butyl-7-chloro-1H-indazol-3-yl)phenol | Indazole | 1-Butyl, 7-Cl, 3-phenyl-phenol | Phenol, Chlorine | Kinase inhibition, Anticancer |
| 3-Phenyl-1H-indazole-7-carboxylic acid | Indazole | 7-COOH, 3-phenyl | Carboxylic acid | Enzyme inhibition |
| 3-Chloro-7-fluorobenzo[d]isoxazole | Benzoisoxazole | 3-Cl, 7-F | Halogens | Antimicrobial |
| 4-((1R)-1-Aminobut-3-enyl)-2-chlorophenol | Phenol | 2-Cl, 4-aminobutenyl | Amine, Chlorine | Bioactive intermediates |
Research Findings and Implications
- Lipophilicity : The butyl group in the target compound likely improves membrane permeability compared to tert-butyl or polar groups in analogs .
- Hydrogen Bonding: The phenol group offers strong hydrogen-bond donor capacity, critical for target binding in kinase inhibitors, unlike carboxylic acid or amine groups in analogs .
Biological Activity
The compound 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is part of a broader class of indazole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is characterized by an indazole moiety substituted with a butyl group and a chlorine atom, attached to a phenolic group. The synthesis of such compounds often involves multi-step organic reactions, where the indazole scaffold can be derived from various precursors through cyclization reactions.
Antitumor Activity
Indazole derivatives, including this compound, have demonstrated significant antitumor properties. Research indicates that compounds with similar structures can inhibit various kinases implicated in cancer progression:
- PLK4 Inhibition : Certain indazole derivatives have been identified as potent Polo-like kinase 4 (PLK4) inhibitors, which are crucial in cell cycle regulation. For example, compound 81c showed promising results in inhibiting tumor growth in mouse models of colon cancer .
- Pim Kinase Inhibition : Compounds like 82a exhibited strong activity against Pim kinases (IC50 values of 0.4 nM), which are involved in cell survival and proliferation pathways .
Anti-inflammatory Activity
Indazole-containing compounds have also been explored for their anti-inflammatory properties. The phenolic component of this compound suggests potential efficacy in treating inflammatory conditions:
- Cytokine Production : Similar compounds have been shown to reduce the production of inflammatory cytokines by modulating pathways related to pattern recognition receptors .
The biological activity of this compound is believed to involve several biochemical pathways:
- Kinase Inhibition : By inhibiting specific kinases (e.g., PLK4 and Pim kinases), these compounds can disrupt signaling pathways that lead to tumor growth and survival.
- Cytokine Modulation : The compound may influence cytokine signaling, thereby reducing inflammation associated with various diseases.
Research Findings and Case Studies
Several studies have documented the biological activities of indazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
